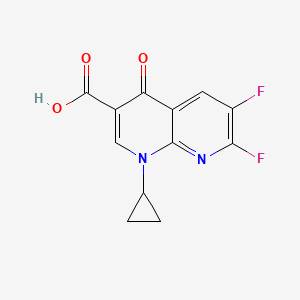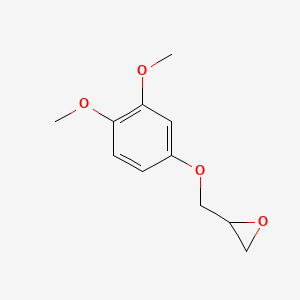
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR is an organic compound that belongs to the class of glycidyl ethers It is characterized by the presence of a glycidyl group attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR can be synthesized through the reaction of 3,4-dimethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
Epoxidation: The phenol group of 3,4-dimethoxyphenol reacts with epichlorohydrin to form the glycidyl ether.
Base Catalysis: Sodium hydroxide is used to catalyze the reaction, facilitating the formation of the glycidyl ether linkage.
Industrial Production Methods
In industrial settings, the production of 3,4-dimethoxyphenyl glycidyl ether may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of reactants between different phases.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the glycidyl group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and reduced glycidyl derivatives.
Substitution: Various substituted ethers and derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or crosslinking agent in the synthesis of polymers with specific properties.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of bioactive molecules.
Materials Science: It is utilized in the development of advanced materials with unique mechanical and optical properties.
Biomedical Applications: The compound’s derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.
Mechanism of Action
The mechanism of action of 3,4-dimethoxyphenyl glycidyl ether involves the reactivity of the glycidyl group. The epoxide ring in the glycidyl group is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the glycidyl group.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar structural features but different functional groups.
Glycidyl ethers of quercetin: Compounds with glycidyl groups attached to different positions on the phenyl ring.
Uniqueness
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR is unique due to the presence of both methoxy groups and a glycidyl group on the phenyl ring. This combination imparts specific reactivity and properties that are valuable in various applications, distinguishing it from other glycidyl ethers and aromatic compounds.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O4/c1-12-10-4-3-8(5-11(10)13-2)14-6-9-7-15-9/h3-5,9H,6-7H2,1-2H3 |
InChI Key |
NXZRPCSZNMYJTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2CO2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
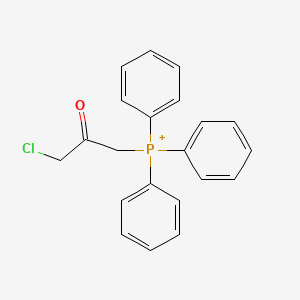
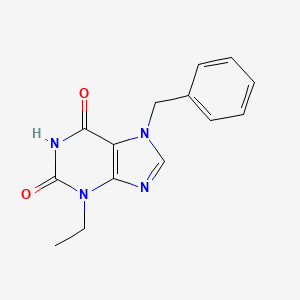
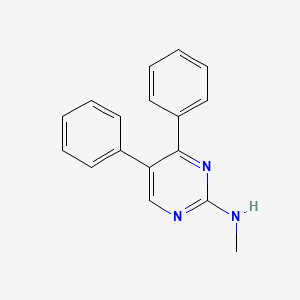
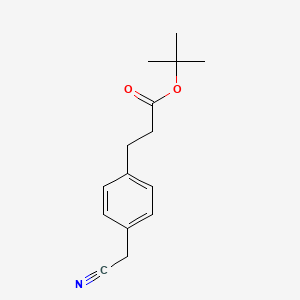
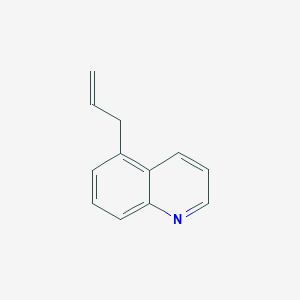
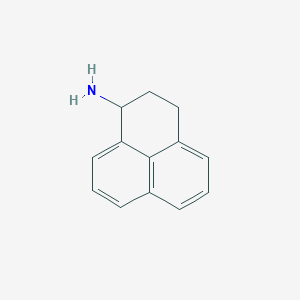
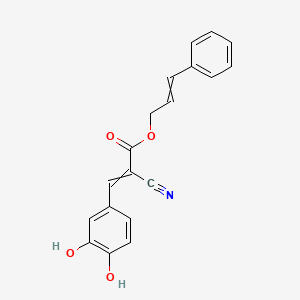
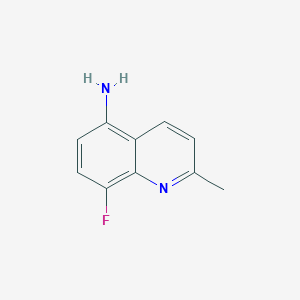
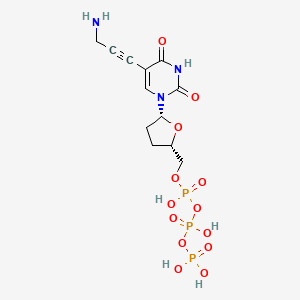
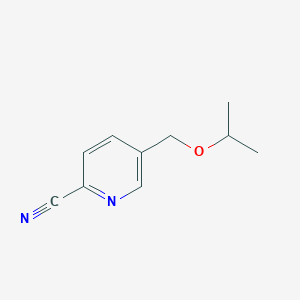
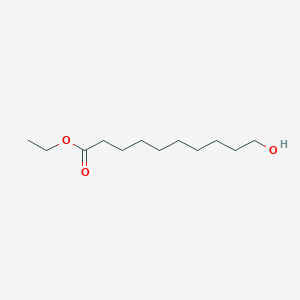
![2-Chloro-4-[2-(hydroxyimino)acetamido]benzoic acid](/img/structure/B8600603.png)

